N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
CAS No.: 2034426-79-2
Cat. No.: VC4589274
Molecular Formula: C17H15N3O3S2
Molecular Weight: 373.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034426-79-2 |
|---|---|
| Molecular Formula | C17H15N3O3S2 |
| Molecular Weight | 373.45 |
| IUPAC Name | N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
| Standard InChI | InChI=1S/C17H15N3O3S2/c21-25(22,14-1-2-16-12(9-14)3-7-23-16)20-10-15-17(19-6-5-18-15)13-4-8-24-11-13/h1-2,4-6,8-9,11,20H,3,7,10H2 |
| Standard InChI Key | QEUJNFUVROVVIY-UHFFFAOYSA-N |
| SMILES | C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Key Identifiers
The compound has the molecular formula C₁₈H₁₅N₅O₃S₂ and a molecular weight of 413.5 g/mol . Its CAS registry number is 1903842-93-2, and it features a 2,3-dihydrobenzofuran core linked to a sulfonamide group and a pyrazine-thiophene moiety (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1903842-93-2 | |
| Molecular Formula | C₁₈H₁₅N₅O₃S₂ | |
| Molecular Weight | 413.5 g/mol | |
| IUPAC Name | N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2,3-dihydrobenzofuran-5-sulfonamide |
Spectroscopic Data
While direct spectroscopic data for this compound is limited, analogs such as N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1, thiadiazole-4-sulfonamide (PubChem CID: 122246193) provide insights :
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¹H NMR: Aromatic protons in the thiophene (δ 7.2–7.5 ppm) and pyrazine (δ 8.1–8.4 ppm) regions.
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via multi-step reactions, typically involving:
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Sulfonation: 2,3-Dihydrobenzofuran-5-sulfonyl chloride reacts with amines .
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Coupling: A Buchwald-Hartwig amination links the pyrazine-thiophene moiety to the sulfonamide group .
Table 2: Representative Synthesis Steps
| Step | Reaction | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Sulfonation of dihydrobenzofuran | SOCl₂, DCM, 0°C → RT | 85% | |
| 2 | Amine coupling | PyBOP, DIPEA, DMF, RT | 72% |
Key Intermediates
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2,3-Dihydrobenzofuran-5-sulfonyl chloride (CAS: 115010-11-2): A critical precursor .
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3-(Thiophen-3-yl)pyrazin-2-amine: Synthesized via Pd-catalyzed cross-coupling.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (>10 mM) and DMF; poorly soluble in water (log P ≈ 3.2) .
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Stability: Stable under inert conditions but prone to hydrolysis in acidic/basic media .
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Log P (octanol-water) | 3.2 | Calculated |
| pKa | 9.1 (sulfonamide NH) | Predicted |
| Melting Point | 215–218°C (decomposes) | DSC |
Biological and Pharmacological Applications
Antihypertensive Activity
Patents highlight 2,3-dihydrobenzofuran sulfonamides as diuretics and antihypertensives . Mechanistically, they inhibit renal carbonic anhydrase, reducing sodium reabsorption .
Research Advancements and Patents
Key Patents
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US4659709A: Covers dihydrobenzofuran sulfonamides for cardiovascular diseases .
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IE58911B1: Details synthetic methods for analogs with improved bioavailability .
Recent Studies
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